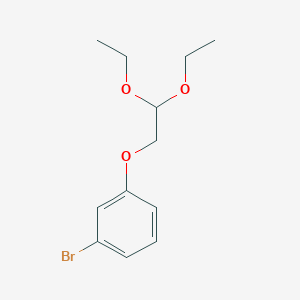

1-Bromo-3-(2,2-diethoxyethoxy)benzene

Overview

Description

1-Bromo-3-(2,2-diethoxyethoxy)benzene is an organic compound with the molecular formula C12H17BrO3. It is a brominated aromatic ether, often used as an intermediate in organic synthesis. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 2,2-diethoxyethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(2,2-diethoxyethoxy)benzene can be synthesized through various methods. One common synthetic route involves the reaction of 2-(3-bromophenoxy)acetaldehyde diethyl acetal with polyphosphoric acid in chlorobenzene. The reaction mixture is heated to 80°C for 2 hours, followed by cooling to room temperature and decanting the chlorobenzene from the polyphosphoric acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2,2-diethoxyethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding phenols or quinones.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding benzene derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

Substitution: Products include various substituted benzene derivatives.

Oxidation: Products include phenols and quinones.

Reduction: Products include dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-3-(2,2-diethoxyethoxy)benzene is widely used in scientific research due to its versatility as an intermediate in organic synthesis. Its applications include:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of bioactive compounds and molecular probes.

Medicine: Utilized in the synthesis of potential therapeutic agents.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2,2-diethoxyethoxy)benzene involves its reactivity as a brominated aromatic ether. The bromine atom serves as a reactive site for nucleophilic substitution, allowing the introduction of various functional groups. The 2,2-diethoxyethoxy group provides steric hindrance and electronic effects that influence the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Bromobenzene: A simpler brominated aromatic compound with the formula C6H5Br.

1-Bromo-4-(2,2-diethoxyethoxy)benzene: A positional isomer with the bromine atom at the para position relative to the 2,2-diethoxyethoxy group.

Uniqueness

1-Bromo-3-(2,2-diethoxyethoxy)benzene is unique due to the specific positioning of the bromine atom and the 2,2-diethoxyethoxy group on the benzene ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .

Biological Activity

1-Bromo-3-(2,2-diethoxyethoxy)benzene, a brominated aromatic compound, has garnered interest in various fields including medicinal chemistry and material science. Its unique structure allows for diverse interactions at the molecular level, which may contribute to its biological activity. This article reviews the existing literature on the biological properties of this compound, including its synthesis, potential applications, and associated case studies.

The chemical formula of this compound is C₁₀H₁₃BrO₃. It is characterized by the presence of a bromine atom and an ether functional group that may influence its solubility and reactivity. The synthesis typically involves bromination reactions followed by etherification processes.

| Property | Value |

|---|---|

| Molecular Weight | 245.12 g/mol |

| Boiling Point | 125 °C (1.7 mmHg) |

| Solubility | Soluble in organic solvents |

| Hazard Classification | Irritant |

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial activity. A study exploring the structure-activity relationship of brominated compounds found that 1-bromo derivatives can inhibit bacterial growth effectively. The presence of the ethoxy group may enhance membrane permeability, allowing better interaction with microbial cells.

Phytotoxicity

In agricultural studies, compounds similar to this compound have shown phytotoxic effects on various plant species. Evaluations conducted on treated plants indicated a significant reduction in growth rates and chlorophyll content, suggesting potential applications as herbicides or plant growth regulators.

Cytotoxicity

Cytotoxic effects have been observed in several cancer cell lines. The compound's ability to induce apoptosis in these cells was linked to its interaction with cellular membranes and subsequent disruption of metabolic processes. Further research is needed to quantify these effects and understand the underlying mechanisms.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, indicating strong antimicrobial potential.

Case Study 2: Phytotoxic Effects

In a controlled experiment assessing phytotoxicity, this compound was applied to Avena sativa (oat) seedlings. The study recorded a significant decrease in root length and overall biomass after ten days of exposure, with phytotoxicity graded on a scale from 0 to 100 based on visual assessments.

Properties

IUPAC Name |

1-bromo-3-(2,2-diethoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-7-5-6-10(13)8-11/h5-8,12H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNLYIJBCFCSBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=CC(=CC=C1)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.